Betamethasone 21-(ethyl carbonate) is a synthetic corticosteroid derivative of betamethasone, primarily utilized for its anti-inflammatory and immunosuppressive properties. It is classified as a glucocorticoid, a type of steroid hormone that modulates various physiological processes, including immune response and inflammation. This compound is particularly noted for its efficacy in treating conditions such as allergic reactions, skin disorders, and autoimmune diseases.
Betamethasone 21-(ethyl carbonate) can be synthesized through chemical processes involving betamethasone and ethyl chloroformate. The compound is recognized by its Chemical Abstracts Service number 52619-05-3 and has been the subject of various studies highlighting its applications in both pharmaceutical formulations and research settings.
The synthesis of betamethasone 21-(ethyl carbonate) involves the esterification reaction between betamethasone and ethyl chloroformate. This process typically requires a base catalyst, such as pyridine or triethylamine, to facilitate the reaction.
The molecular structure of betamethasone 21-(ethyl carbonate) features a steroid backbone with specific functional groups that contribute to its biological activity.
Betamethasone 21-(ethyl carbonate) can undergo several chemical reactions:
Betamethasone 21-(ethyl carbonate) exerts its pharmacological effects primarily through interaction with glucocorticoid receptors located in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription associated with anti-inflammatory responses.
Research indicates that this compound inhibits pro-inflammatory cytokines, thereby reducing inflammation and immune activity effectively.
Betamethasone 21-(ethyl carbonate) has diverse applications across various fields:
Betamethasone 21-(ethyl carbonate) is systematically classified under International Union of Pure and Applied Chemistry (IUPAC) nomenclature as:ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate [4] [5]. This nomenclature precisely defines the steroid backbone configuration, functional groups, and the ethyl carbonate moiety at the C21 position. The compound is alternatively designated as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, emphasizing the pregnadiene core structure and β-orientation of key substituents [3] [9].
In pharmaceutical contexts, it is formally recognized as Betamethasone EP Impurity D, reflecting its status as a specified impurity in betamethasone formulations per European Pharmacopoeia standards [3] [5]. Additional synonyms include Betamethasone 21-O-Ethyl Carbonate and Pregna-1,4-diene-3,20-dione, 21-((ethoxycarbonyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11β,16β)- [1] [9]. The compound's universal identifier is CAS No. 52619-05-3, with alternative registry numbers including PUBCHEM 71587167 and EPA CompTox DTXSID10200599 [1] [3].
Table 1: Nomenclature and Identifiers of Betamethasone 21-(Ethyl Carbonate)
Designation Type | Name/Identifier |
---|---|
IUPAC Name | ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate |
Pharmaceutical Alias | Betamethasone EP Impurity D |
Chemical Synonyms | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate; Betamethasone 21-O-Ethyl Carbonate |
CAS Registry | 52619-05-3 |
Other Identifiers | UNII: 26764AL880; PubChem: 71587167; EPA CompTox: DTXSID10200599 |
The molecular architecture of betamethasone 21-(ethyl carbonate) is defined by the formula C₂₅H₃₃FO₇ and a molecular weight of 464.52 g/mol (monoisotopic mass: 464.221 Da) [1] [5] [9]. The core structure retains the Δ¹⁴-pregnadiene skeleton characteristic of betamethasone derivatives, with critical modifications at C9 (fluoro), C11 (hydroxy), C16 (methyl), and C21 (ethyl carbonate ester) [1] [7].
Stereochemically, the compound exhibits eight defined chiral centers (C8, C9, C10, C11, C13, C14, C16, C17) with absolute stereochemistry specified as 8S,9R,10S,11S,13S,14S,16S,17R [1] [5]. The C16 methyl group adopts a β-orientation, distinguishing it from dexamethasone (C16α-methyl) [7]. The C21 ethyl carbonate moiety (-OCOOCH₂CH₃) introduces an ester linkage that significantly alters the molecule's polarity compared to parent betamethasone.
The SMILES notation encapsulates this spatial configuration:CCOC(=O)OCC(=O)[C@@]1(O)[C@@H](C)C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]12C
[1] [5].The InChIKey (UMCZRAWDVZIYTD-XGQKBEPLSA-N
) further encodes stereochemical descriptors for database referencing [1] [5].
Table 2: Stereochemical Descriptors of Betamethasone 21-(Ethyl Carbonate)
Stereochemical Feature | Descriptor |
---|---|
Defined Stereocenters | 8 (of 8 possible) |
Stereochemistry Type | Absolute |
Key Chiral Centers | C9 (R), C11 (S), C16 (S), C17 (R) |
E/Z Isomerism | Absent |
Optical Activity | Unspecified (typically racemate-free) |
Solubility Profile
Betamethasone 21-(ethyl carbonate) demonstrates moderate lipophilicity due to the ethyl carbonate group. It is soluble in organic solvents such as methanol (MeOH) and dimethyl sulfoxide (DMSO), but exhibits limited solubility in aqueous systems [9]. This property aligns with its structural role as an ester prodrug, designed to enhance membrane permeability relative to hydrophilic betamethasone salts.
Stability Characteristics
The compound is sensitive to hydrolytic degradation, particularly under alkaline conditions, which can cleave the C21 carbonate ester. Recommended storage conditions are -20°C under inert atmosphere to prevent decomposition [5]. Analytical studies confirm stability in solid form for extended periods when protected from light and humidity. High-performance liquid chromatography (HPLC) analyses indicate a purity threshold of >95% under optimized storage protocols [2] [5] [9].
Solid-State Properties
While crystallographic data (e.g., space group, unit cell parameters) are not explicitly detailed in the search results, the molecular weight (464.52 g/mol) and formula (C₂₅H₃₃FO₇) support computational modeling of crystal packing. Thermal gravimetric analysis (TGA) data referenced in certificates of analysis suggest decomposition above 200°C, consistent with corticosteroid esters [9].
Table 3: Physicochemical Properties of Betamethasone 21-(Ethyl Carbonate)
Property | Characteristic |
---|---|
Molecular Formula | C₂₅H₃₃FO₇ |
Molecular Weight | 464.52 g/mol |
Solubility | Methanol: Soluble; DMSO: Soluble; Water: Poorly soluble |
Storage Conditions | -20°C, protected from light/moisture |
Purity (HPLC) | >95% (commercial standards) |
Thermal Stability | Decomposes >200°C (TGA data) |
Betamethasone 21-(ethyl carbonate) belongs to a family of C21-modified betamethasone esters, each with distinct pharmacological and physicochemical profiles:
Molecular Modifications
Functional Implications
The ethyl carbonate group introduces greater steric hindrance than valerate or propionate esters, potentially slowing esterase-mediated activation in vivo. This structural feature positions it as an analytical reference standard rather than a therapeutically optimized prodrug [3] [4]. Unlike dipropionate (used in super-potent formulations like Diprolene), the ethyl carbonate derivative is not clinically employed as an active pharmaceutical ingredient, but is monitored as a synthetic impurity in betamethasone APIs [3] [8] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4